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molecular formula C13H21NO2 B8789046 ethyl 4-isobutyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-isobutyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B8789046
M. Wt: 223.31 g/mol
InChI Key: LUNFYIYRSZNSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04070366

Procedure details

Acetic anhydride (20 ml) was slowly added to 5 ml of concentrated hydrochloric acid with stirring and cooling and 668 mg of 2,4-dimethyl-5-carbethoxy-pyrrole were dissolved in the resulting solution. Amalgamated zinc (10 gm, 20 mesh) and 0.75 ml of iso-butyraldehyde were then added at 20°, and the mixture was stirred for 15 minutes at 20°-25° C. The zinc was separated, washed with acetic acid, and the liquids were poured into water to precipitate the crude product. It was dried and extracted into pentane (thimble), the pentane was evaporated, and the residue was recrystallized from aqueous ethanol (13 ml of 55%) as colourless needles (681 mg), m.p. 115°-117° C (lit6 116°-117° C.) after changing to fine needles at about 112° C. and to plates at about 115° C. A further 51 mg were obtained from the mother liquors (total 732 mg, 82%). The nmr spectrum and the X-ray powder photograph were identical with those of authentic material, and the mixed m.p. was 115°-117° C.
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[NH:4][C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[CH:14](=O)[CH:15]([CH3:17])[CH3:16]>[Zn].C(OC(=O)C)(=O)C>[CH3:2][C:3]1[NH:4][C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:6]([CH3:8])[C:7]=1[CH2:14][CH:15]([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
668 mg
Type
reactant
Smiles
CC=1NC(=C(C1)C)C(=O)OCC
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
10 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes at 20°-25° C
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The zinc was separated
WASH
Type
WASH
Details
washed with acetic acid
ADDITION
Type
ADDITION
Details
the liquids were poured into water
CUSTOM
Type
CUSTOM
Details
to precipitate the crude product
CUSTOM
Type
CUSTOM
Details
It was dried
EXTRACTION
Type
EXTRACTION
Details
extracted into pentane (thimble)
CUSTOM
Type
CUSTOM
Details
the pentane was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from aqueous ethanol (13 ml of 55%) as colourless needles (681 mg), m.p. 115°-117° C (lit6 116°-117° C.)
CUSTOM
Type
CUSTOM
Details
after changing to fine needles at about 112° C. and to plates at about 115° C
CUSTOM
Type
CUSTOM
Details
A further 51 mg were obtained from the mother liquors (total 732 mg, 82%)

Outcomes

Product
Name
Type
Smiles
CC=1NC(=C(C1CC(C)C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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